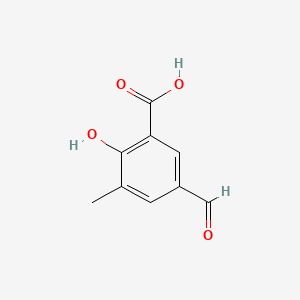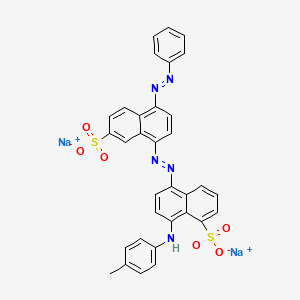
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL typically involves the condensation of 3,3′-Dimethylbenzidine with Ethyl 3-oxobutanoate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is sensitive to air and requires careful handling during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones and carboxylic acids, while reduction can produce alcohols and amines.
Scientific Research Applications
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-N-phenylbutanamide: A structurally similar compound with different functional groups and properties.
Acetoacetanilide: Another related compound with distinct chemical and physical characteristics.
Uniqueness
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL stands out due to its unique combination of functional groups and its versatility in various chemical reactions. Its specific structure allows for a wide range of applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
92-90-0 |
|---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]phenyl]butanamide |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)11-19(25)21-17-7-3-15(4-8-17)16-5-9-18(10-6-16)22-20(26)12-14(2)24/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
DVOUVHJTEAZCHS-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C |
Key on ui other cas no. |
92-90-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid](/img/structure/B1605115.png)











![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
